REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)C(N=C=O)(C)C)([CH3:3])=[CH2:2].C(OC1(C)CCCCC1(C)C)(=O)C(C)=C>>[CH3:3][C:1]([C:4]1[CH:5]=[CH:6][CH:13]=[CH:14][CH:15]=1)=[CH2:2]
|
Name
|
aminopropyl
|
Quantity
|
56.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
PDMS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Name
|
|
Quantity
|
69.42 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(C(CCCC1)(C)C)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a 100 mL 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, gas inlet tube
|
Type
|
CUSTOM
|
Details
|
The ice-water bath is removed
|
Type
|
STIRRING
|
Details
|
the contents are stirred for an additional 4 hours
|
Duration
|
4 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.1% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)C(N=C=O)(C)C)([CH3:3])=[CH2:2].C(OC1(C)CCCCC1(C)C)(=O)C(C)=C>>[CH3:3][C:1]([C:4]1[CH:5]=[CH:6][CH:13]=[CH:14][CH:15]=1)=[CH2:2]
|
Name
|
aminopropyl
|
Quantity
|
56.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
PDMS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Name
|
|
Quantity
|
69.42 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(C(CCCC1)(C)C)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a 100 mL 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, gas inlet tube
|
Type
|
CUSTOM
|
Details
|
The ice-water bath is removed
|
Type
|
STIRRING
|
Details
|
the contents are stirred for an additional 4 hours
|
Duration
|
4 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.1% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |